

Hypaconitine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Hypaconitine (Standard)*

Cat. No.: *B15620229*

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An In-depth Examination of the Molecular Characteristics, Experimental Protocols, and Cellular Signaling Pathways of a Potent Diterpenoid Alkaloid

Abstract

Hypaconitine, a C19-diterpenoid alkaloid predominantly found in plants of the *Aconitum* genus, is a compound of significant interest to the scientific community due to its potent biological activities. This technical guide provides a comprehensive overview of hypaconitine, with a focus on its molecular properties, detailed experimental protocols for studying its effects, and an exploration of its known cellular signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this complex molecule.

Molecular Profile

Hypaconitine is characterized by a complex diterpenoid structure. Its fundamental molecular attributes are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₃₃ H ₄₅ NO ₁₀	[1][2][3][4]
Molecular Weight	615.71 g/mol	[1][2][4][5]
Canonical SMILES	<chem>CC(=O)O[C@@]12[C@@H]3- -INVALID-LINK-- C4=CC=CC=C4)(-INVALID- LINK--OC)O">C@@H[C@]56- -INVALID-LINK-- C)OC)COC">C@HOC</chem>	
InChI Key	FIDOCHXHMJHKRW- WDRHIBVSA-N	[3]
CAS Number	6900-87-4	[1][2][3][5]

Biological Activity and Mechanisms of Action

Hypaconitine exhibits a range of biological effects, including potent neuromuscular blocking, anti-inflammatory, and cardiotoxic activities.[1][6] Its mechanisms of action are multifaceted and involve the modulation of several key cellular signaling pathways.

Cardiotoxicity via KCNH2 (hERG) Channel Inhibition

A primary mechanism underlying the cardiotoxicity of hypaconitine is its ability to block the human Ether-à-go-go-Related Gene (hERG) potassium channels, encoded by the KCNH2 gene.[1][7] This inhibition disrupts cardiac repolarization, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias.[1][7]

Disruption of Calcium Homeostasis

In neuronal cells, hypaconitine has been shown to induce cytotoxicity by disrupting intracellular calcium ([Ca²⁺]_i) homeostasis.[4] This is achieved through a dual mechanism:

- Release of Ca²⁺ from the Endoplasmic Reticulum: Hypaconitine triggers the release of calcium from intracellular stores within the endoplasmic reticulum in a phospholipase C (PLC)-independent manner.[4]

- Store-Operated Ca^{2+} Entry (SOCE): The depletion of ER calcium stores subsequently activates store-operated calcium channels on the plasma membrane, leading to an influx of extracellular calcium.[4] This process appears to be regulated by Protein Kinase C (PKC).[4]

Modulation of Calmodulin and Connexin43

Hypaconitine also impacts cardiac muscle physiology by altering the expression and phosphorylation state of key proteins involved in cell-to-cell communication and calcium signaling. Specifically, it has been shown to:

- Inhibit Calmodulin (CaM) Expression: Hypaconitine decreases both the mRNA and protein expression of calmodulin, a crucial calcium-binding protein.[2][5]
- Inhibit Connexin43 (Cx43) Phosphorylation: It inhibits the phosphorylation of Connexin43 at Serine 368.[2][5] Connexin43 is a primary component of gap junctions in cardiomyocytes, and its phosphorylation state is critical for regulating intercellular communication.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of hypaconitine.

In Vivo Assessment of Cardiotoxicity in a Canine Model

Objective: To evaluate the effect of hypaconitine on the QT interval in conscious Beagle dogs.

Methodology:

- Animal Model: Use conscious male Beagle dogs.
- Drug Administration: Administer hypaconitine orally at various doses.
- Electrocardiogram (ECG) Monitoring: Record ECGs continuously using a telemetry system.
- QT Interval Correction: Calculate the corrected QT interval (QTc) using Van de Water's formula (QTcV) to account for changes in heart rate.

- **Pharmacokinetic Analysis:** Collect blood samples at designated time points to determine the plasma concentration of hyponitine.
- **Data Analysis:** Correlate the plasma concentrations of hyponitine with the observed changes in QTcV to establish a dose-response relationship.^{[1][7]}

Electrophysiological Analysis of hERG Channel Inhibition

Objective: To determine the inhibitory effect of hyponitine on KCNH2 (hERG) potassium channels.

Methodology:

- **Cell Line:** Utilize Human Embryonic Kidney (HEK293) cells stably transfected with the KCNH2 cDNA.
- **Patch-Clamp Technique:** Employ the whole-cell manual patch-clamp technique to record hERG currents.
- **Drug Application:** Perfuse the cells with varying concentrations of hyponitine.
- **Data Acquisition:** Measure the hERG channel currents before and after the application of hyponitine.
- **Data Analysis:** Calculate the concentration-dependent inhibition of the hERG currents and determine the half-maximal inhibitory concentration (IC₅₀).^{[1][7]}

Analysis of Calmodulin and Connexin43 Expression in Rat Myocardium

Objective: To investigate the effect of hyponitine on the expression of CaM and the phosphorylation of Cx43 in rat cardiac tissue.

Methodology:

- **Animal Model:** Use adult Wistar rats.

- Drug Administration: Administer hypaconitine orally for seven consecutive days.
- Tissue Extraction: Euthanize the rats and excise the myocardial tissue.
- RNA Isolation and Real-Time Quantitative PCR (RT-qPCR):
 - Isolate total RNA from the myocardial tissue.
 - Perform reverse transcription to synthesize cDNA.
 - Quantify the mRNA expression levels of CaM and Cx43 using RT-qPCR.[2][5]
- Protein Extraction and Western Blotting:
 - Homogenize the myocardial tissue and extract total protein.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with primary antibodies specific for CaM, total Cx43, and phosphorylated Cx43 (Ser368).
 - Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
 - Quantify the protein levels relative to a loading control.[2][5]

Measurement of Intracellular Calcium in Neuronal Cells

Objective: To examine the effect of hypaconitine on intracellular calcium concentrations in a neuronal cell line.

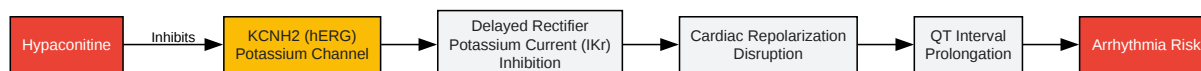
Methodology:

- Cell Line: Use HCN-2 human cortical neuronal cells.
- Calcium Imaging:
 - Load the cells with the ratiometric calcium-sensitive fluorescent dye Fura-2 AM.

- Measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm using a fluorescence microscopy system.
- Calculate the ratio of the fluorescence intensities to determine the intracellular calcium concentration.
- Experimental Conditions:
 - Measure baseline $[Ca^{2+}]_i$.
 - Apply hyaconitine at various concentrations and record the changes in $[Ca^{2+}]_i$.
 - To distinguish between intracellular release and extracellular influx, perform experiments in both calcium-containing and calcium-free media.
- Pharmacological Inhibition:
 - Use inhibitors of store-operated calcium entry (e.g., 2-APB, SKF96365) and PKC (e.g., GF109203X) to investigate the signaling pathways involved.
 - Use an inhibitor of the endoplasmic reticulum Ca^{2+} -ATPase (e.g., thapsigargin) to confirm the role of the ER in calcium release.[4]

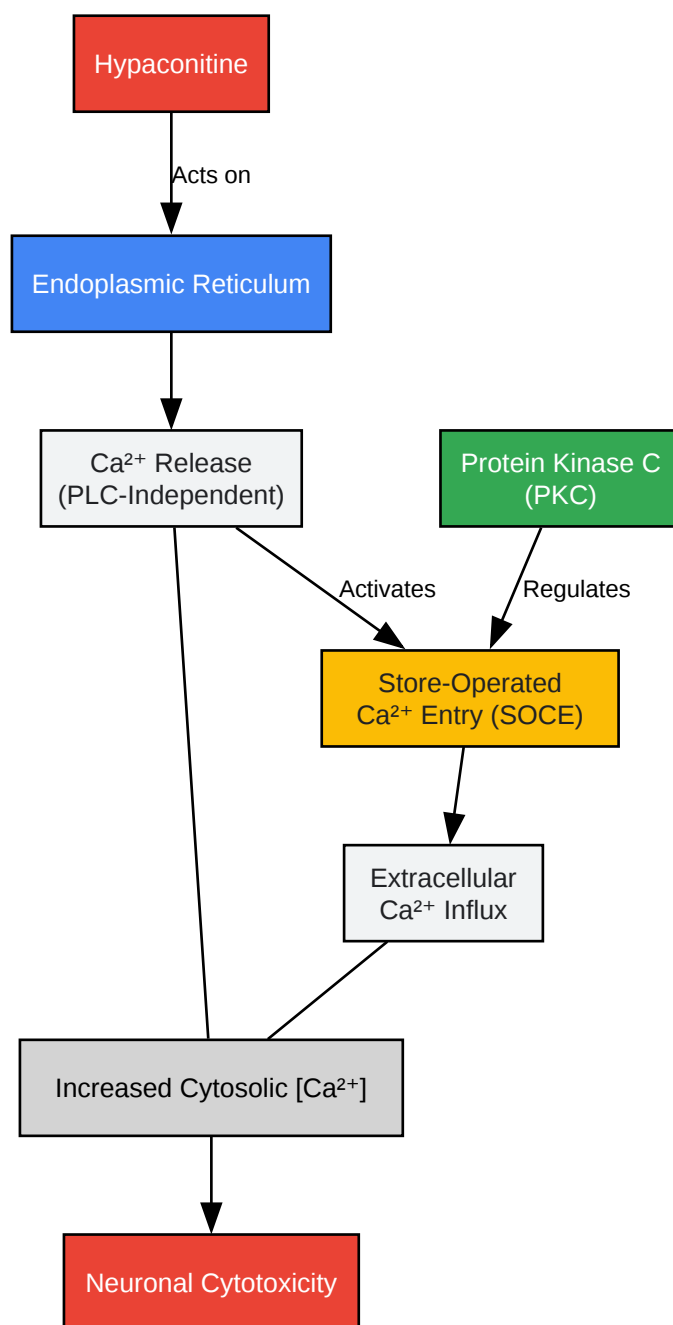
Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with hyaconitine.



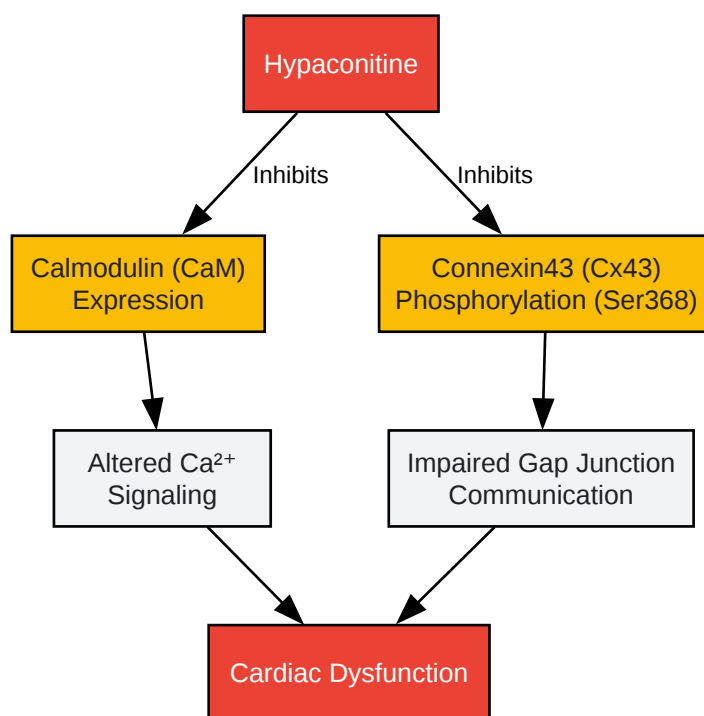
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Hyaconitine-induced cardiotoxicity via hERG channel inhibition.



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Hypaconitine's effect on neuronal calcium signaling.



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Modulation of cardiac proteins by hypaconitine.

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